1-Chloroethyl Isopropyl Carbonate
Overview
Description
1-Chloroethyl Isopropyl Carbonate is an organic compound with the molecular formula C6H11ClO3. It is a colorless to almost colorless liquid with a volatile and flammable nature . This compound is known for its use as an intermediate in the synthesis of pharmaceuticals, particularly in the production of Cefpodoxime Proxetil .
Preparation Methods
1-Chloroethyl Isopropyl Carbonate is typically synthesized through the esterification reaction of 1-chloroethanol and isopropanol with dimethyl carbonate in the presence of a catalyst . Common catalysts used in this reaction include sodium carbonate or triethylamine . The reaction conditions often involve maintaining a controlled temperature and pressure to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
1-Chloroethyl Isopropyl Carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-chloroethanol and isopropanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloroethyl Isopropyl Carbonate has several scientific research applications:
Pharmaceuticals: It is a key intermediate in the synthesis of Cefpodoxime Proxetil, an antibiotic used to treat bacterial infections.
Organic Synthesis: It is used in various organic synthesis processes due to its reactivity and ability to form different derivatives.
Chemical Research: Researchers use this compound to study reaction mechanisms and develop new synthetic pathways.
Mechanism of Action
The mechanism of action of 1-Chloroethyl Isopropyl Carbonate primarily involves its reactivity as an ester. It can undergo hydrolysis to release 1-chloroethanol and isopropanol, which can further participate in various biochemical and chemical processes . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Chloroethyl Isopropyl Carbonate can be compared with other similar compounds such as:
1-Chloroethyl Ethyl Carbonate: Similar in structure but with an ethyl group instead of an isopropyl group.
1-Chloroethyl Methyl Carbonate: Contains a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific reactivity and applications in pharmaceutical synthesis, particularly in the production of Cefpodoxime Proxetil .
Biological Activity
1-Chloroethyl Isopropyl Carbonate (C6H11ClO3) is an organic compound notable for its applications in organic synthesis, particularly as a protecting group reagent. Its biological activity is primarily linked to its interactions with various biomolecules, which can influence cellular processes. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant case studies.
- Molecular Formula : C6H11ClO3
- Molecular Weight : 152.58 g/mol
- Appearance : Colorless liquid
- Safety Hazards : Flammable; causes severe skin burns and eye damage .
The biological activity of this compound is largely attributed to its role as a protecting group in synthetic chemistry. It interacts with functional groups in biomolecules, such as acids, phenols, and amines, forming derivatives that temporarily mask reactive sites. This property is essential for preventing unwanted side reactions during chemical synthesis .
Applications in Pharmaceuticals
This compound is utilized in the synthesis of prodrugs—compounds that undergo metabolic conversion to become active drugs. Its derivatives can enhance the bioavailability and stability of pharmaceutical agents, particularly in the context of antibiotics and other therapeutics .
Comparative Table of Related Compounds
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
This compound | 98298-66-9 | 0.90 | Utilized similarly but with isopropyl instead of ethyl |
Chloromethyl Isopropyl Carbonate | 35180-01-9 | 0.79 | Contains chloromethyl functionality affecting reactivity |
1-Chloroethyl Cyclohexyl Carbonate | 99464-83-2 | 0.76 | Cyclohexyl substitution alters sterics and reactivity |
Ethyl Chloroformate | 541-41-4 | 0.70 | Used primarily as an acylating agent |
Synthesis and Evaluation of Prodrugs
In recent studies, researchers have synthesized various prodrugs using this compound as a key intermediate. For instance, modifications to the para-Aminosalicylic acid (PAS) scaffold using this compound improved oral bioavailability while reducing rapid clearance mediated by N-acetyltransferase-1 (NAT-1) .
Impurity Control in Drug Synthesis
Another significant aspect of research involves the identification and control of impurities associated with the synthesis of drugs like Candesartan Cilexetil. The presence of genotoxic impurities linked to compounds similar to this compound necessitates stringent control measures during synthesis to ensure product safety and efficacy .
Properties
IUPAC Name |
1-chloroethyl propan-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTPAIJDVFQPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472769 | |
Record name | 1-Chloroethyl 1-methylethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98298-66-9 | |
Record name | 1-Chloroethyl 1-methylethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98298-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroethyl 1-methylethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, 1-chloroethyl 1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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